3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile
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Overview
Description
3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile typically involves the reaction of 1-ethyl-1H-imidazole with appropriate nitrile and hydroxyl-containing reagents. One common method involves the use of 1-ethyl-1H-imidazole-5-carbaldehyde, which undergoes a nucleophilic addition reaction with cyanide ions followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(1-ethyl-1H-imidazol-5-yl)-3-oxopropanenitrile.
Reduction: 3-(1-ethyl-1H-imidazol-5-yl)-3-aminopropane.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the imidazole ring, which can interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile involves its interaction with molecular targets through the imidazole ring. This ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole: Known for its high selectivity and potency as a serotonin receptor agonist.
3-(1-ethyl-1H-imidazol-5-yl)-5-methoxy-1H-indole: Exhibits good metabolic stability and low toxicity.
Uniqueness
3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxyl and nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(3-ethylimidazol-4-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C8H11N3O/c1-2-11-6-10-5-7(11)8(12)3-4-9/h5-6,8,12H,2-3H2,1H3 |
InChI Key |
FRAAWQNTZHXPNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C(CC#N)O |
Origin of Product |
United States |
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